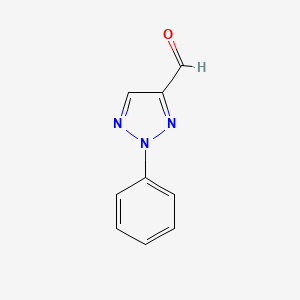

2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde

Description

Contextualization within Triazole Chemical Space

The term "triazole" refers to a five-membered heterocyclic ring containing three nitrogen atoms. This class of compounds is broadly divided into two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde belongs to the former, characterized by three contiguous nitrogen atoms in the ring.

Within the 1,2,3-triazole family, the substitution pattern creates further isomeric possibilities. A key distinction for phenyl-substituted triazoles is the position of the phenyl group on the triazole ring. This leads to two primary regioisomers: 1-phenyl-1H-1,2,3-triazoles and 2-phenyl-2H-1,2,3-triazoles. The subject of this article is a member of the 2-phenyl-2H series.

Structural studies, particularly X-ray crystallography, have revealed significant conformational differences between these isomers. This compound exhibits a near-planar geometry, with a very small dihedral angle between the triazole and phenyl rings. researchgate.net This planarity is a defining feature that contrasts sharply with its 1-phenyl counterpart, which is typically non-planar. The structural rigidity and planarity of the 2-phenyl isomer facilitate more effective π-π stacking and other intermolecular interactions like C–H···O and C–H···N hydrogen bonds within its crystal lattice. These structural nuances are not merely academic; they can significantly influence the compound's physical properties and its interaction with biological targets.

Table 1: Comparative Properties of Phenyl-1,2,3-triazole-4-carbaldehyde Isomers

| Property | This compound | 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde |

|---|---|---|

| Molecular Formula | C₉H₇N₃O | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol | 173.17 g/mol |

| Phenyl Group Position | N2 of the triazole ring | N1 of the triazole ring |

| Molecular Geometry | Near-planar (dihedral angle ~7.1°) | Non-planar |

| Key Crystal Packing Forces | Stronger π-π stacking, C–H···O/N hydrogen bonds | Reduced π-π stacking efficiency |

Significance of the Formyl-Substituted Triazole Moiety as a Synthetic Platform

The true synthetic value of this compound lies in the reactivity of its formyl group. This aldehyde functionality serves as a versatile chemical handle, allowing the triazole scaffold to be elaborated into a vast array of more complex derivatives. mdpi.com The aldehyde group can undergo a wide range of chemical transformations, making the parent molecule a crucial intermediate in multi-step syntheses.

Key reactions involving the formyl group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. nih.gov

Reduction: The aldehyde can be reduced to form the corresponding alcohol, (2-phenyl-2H-1,2,3-triazol-4-yl)methanol.

Condensation Reactions: The formyl group is particularly useful in condensation reactions with active methylene (B1212753) compounds. For instance, its reaction with malononitrile (B47326) in the presence of a base yields 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile. scirp.orgresearchgate.net This product serves as a key intermediate itself, readily undergoing further cyclization reactions with reagents like hydrazine (B178648), hydroxylamine (B1172632), or thiourea (B124793) to form novel, fused heterocyclic systems such as pyrazoles, isoxazoles, and thiazines. scirp.orgresearchgate.net

Hydrazone Formation: Reaction with hydrazine hydrate (B1144303) produces the corresponding hydrazone, which can be further reacted with another mole of the aldehyde to create symmetrical azines or with other carbonyl compounds to form mixed azines. scirp.org

This reactivity profile establishes this compound as a pivotal synthetic platform. It provides a reliable entry point for incorporating the stable and biologically relevant phenyl-triazole moiety into larger, more structurally diverse molecules, which is of particular interest in the field of medicinal chemistry for the development of new therapeutic agents. mdpi.com

Table 2: Key Synthetic Transformations of this compound

| Reactant(s) | Reaction Type | Resulting Compound Class | Reference |

|---|---|---|---|

| Oxidizing Agent | Oxidation | Carboxylic Acid | |

| Reducing Agent | Reduction | Alcohol | |

| Malononitrile | Knoevenagel Condensation | Methylene Malononitrile Derivative | scirp.orgresearchgate.net |

| Hydrazine Hydrate | Condensation | Hydrazone | scirp.orgresearchgate.net |

| Methylene malononitrile derivative + Hydrazine | Cyclocondensation | Pyrazole (B372694) Derivative | scirp.org |

| Methylene malononitrile derivative + Hydroxylamine | Cyclocondensation | Isoxazole (B147169) Derivative | scirp.org |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJJIEBMUWCKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288487 | |

| Record name | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-80-7 | |

| Record name | 3213-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyl 2h 1,2,3 Triazole 4 Carbaldehyde

Historical and Pioneering Synthetic Routes

The foundational work in synthesizing 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde is built upon the chemical transformation of carbohydrates. unm.edu This multi-step approach begins with simple sugars and progressively builds the target heterocyclic structure. unm.edu

A well-established synthetic pathway, pioneered by Hann and Hudson, utilizes carbohydrate precursors to construct the 2-phenyl-2H-1,2,3-triazole core. unm.edu The process involves a sequence of four key transformations starting from sucrose. unm.edu

The initial step involves the hydrolysis of sucrose, a disaccharide, into its constituent monosaccharides: glucose and fructose (B13574). unm.eduresearchgate.net This cleavage of the glycosidic bond is a fundamental reaction in carbohydrate chemistry. mtoz-biolabs.comlibretexts.org The process can be achieved through two primary methods: acid-catalyzed hydrolysis or enzymatic hydrolysis. mtoz-biolabs.com Acid hydrolysis uses acids like sulfuric or hydrochloric acid along with heat, while enzymatic hydrolysis employs enzymes such as invertase for a milder reaction. mtoz-biolabs.com

Table 1: Comparison of Sucrose Hydrolysis Methods

| Feature | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |

| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Invertase (Sucrase) |

| Conditions | Elevated temperatures | Mild temperature and pH |

| Reaction Speed | Rapid and complete | Generally milder and slower |

| Side Reactions | Potential for sugar degradation and browning | High specificity, preserves monosaccharide structure |

The resulting mixture of glucose and fructose is then treated with an excess of phenylhydrazine (B124118). unm.edu This reaction, developed by Emil Fischer, converts the reducing sugars into a crystalline derivative known as a phenylosazone. mgcub.ac.inwikipedia.org Specifically, D-glucose reacts with three moles of phenylhydrazine to form D-glucose phenylosazone. unm.edumgcub.ac.in This reaction involves both condensation and oxidation, ultimately affecting the first two carbon atoms of the sugar and resulting in the loss of chirality at the C2 position. mgcub.ac.in Notably, D-glucose, D-mannose, and D-fructose all yield the same phenylosazone, a characteristic that is useful for sugar identification. wikipedia.org

The D-glucose phenylosazone intermediate is subsequently converted into a triazole derivative. unm.edu This transformation is accomplished by the action of hot aqueous copper (II) sulfate (B86663) on the phenylosazone. unm.eduacs.org The reaction facilitates the cyclization of the osazone to form the more stable 1,2,3-triazole ring, yielding D-glucose phenylosotriazole (also referred to as 2-phenyl-4-(D-arabino-tetrahydroxybutyl)-2H-1,2,3-triazole). unm.edu

The final step in this classical synthesis is the selective oxidation of the polyhydroxyalkyl side chain of the D-glucose phenylosotriazole. unm.edu This cleavage is achieved using an oxidizing agent such as sodium periodate (B1199274). unm.edu The periodate selectively cleaves the carbon-carbon bonds between adjacent hydroxyl groups, breaking off the carbohydrate side chain and leaving an aldehyde group at the C4 position of the triazole ring. unm.edu This oxidative cleavage directly yields the target compound, this compound. unm.edu

Table 2: Summary of the Historical Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Sucrose | Acid or Invertase, H₂O | D-glucose and D-fructose |

| 2 | D-glucose / D-fructose | Phenylhydrazine (excess) | D-glucose phenylosazone |

| 3 | D-glucose phenylosazone | Copper (II) sulfate, H₂O, heat | D-glucose phenylosotriazole |

| 4 | D-glucose phenylosotriazole | Sodium periodate (NaIO₄) | This compound |

Methodologies Based on Carbohydrate Precursors

Exploration of Alternative Precursors and Reaction Conditions

While the carbohydrate-based route is the historically documented method for this specific 2H-isomer, modern organic synthesis provides a broader toolkit for the creation of substituted triazoles that could potentially be adapted. The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". rdd.edu.iqmdpi.com

This powerful reaction typically forms 1,4-disubstituted 1H-1,2,3-triazoles. However, various strategies exist to access other isomers. For the synthesis of triazole-4-carbaldehydes in general, a common modern approach involves the cycloaddition of an azide (B81097) with a protected propargyl aldehyde or propargyl alcohol. mdpi.com If propargyl alcohol is used, the resulting triazolyl-methanol intermediate is subsequently oxidized to the desired carbaldehyde using reagents like manganese dioxide (MnO₂) or 2-iodoxybenzoic acid (IBX). mdpi.com

Although these methods are most frequently applied to the synthesis of 1-substituted triazoles, the principles of using small, functionalized precursors for cycloaddition and subsequent functional group manipulation represent a departure from the degradative approach of the historical carbohydrate route. Research into ruthenium-catalyzed rearrangements of other heterocyclic systems, such as 4-hydrazonoisoxazol-5-ones, has also emerged as a pathway to 2H-1,2,3-triazole-4-carboxylic acids, which are direct precursors to the corresponding carbaldehydes. acs.org These alternative strategies highlight the ongoing development of more efficient and versatile methods for constructing the 1,2,3-triazole core. nih.govnih.gov

Transformations Involving the Carbaldehyde Functionality

The aldehyde group is the primary site for transformations, allowing for the extension of the molecular framework and the introduction of new functional groups and properties.

Condensation reactions involving the carbaldehyde functionality are a cornerstone of its derivatization, leading to the formation of a C=N double bond, characteristic of azomethines. These reactions are typically straightforward and efficient, providing access to a wide array of Schiff bases, hydrazones, and related compounds.

The reaction of this compound with primary amines is a classic method for the synthesis of Schiff bases (imines). This acid-catalyzed condensation reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the stable imine product.

####### 3.1.1.1.1. Reactions with Monoamines (e.g., 2-aminoethanol)

The reaction with simple monoamines, such as 2-aminoethanol, provides a straightforward route to functionalized Schiff bases. For instance, refluxing this compound with 2-aminoethanol in a suitable solvent like methanol (B129727) yields the corresponding Schiff base, 2-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethanol. These molecules are of interest in coordination chemistry as they can act as ligands for metal ions.

The resulting molecule, C₁₁H₁₂N₄O, adopts a trans configuration about the newly formed C=N bond. X-ray crystallography studies have shown that the dihedral angle between the phenyl and triazole rings is relatively small, indicating a near-planar structure. In the solid state, these molecules can self-assemble into supramolecular chains through intermolecular hydrogen bonding.

Table 1: Synthesis and Properties of a Schiff Base with a Monoamine

| Reactant A | Reactant B | Product Name | Formula | Yield | Melting Point |

|---|

####### 3.1.1.1.2. Reactions with Polyamines for Complex Ligand Generation (e.g., Triethylenetetramine)

To create more complex, polydentate ligands, this compound can be reacted with polyamines. A notable example is its reaction with triethylenetetramine, which results in the formation of a novel binucleating ligand. nih.gov This reaction demonstrates the potential for creating elaborate molecular structures capable of coordinating with multiple metal centers. nih.gov

The structure of the resulting molecule can be complex, incorporating features such as imidazolidine (B613845) rings formed through intramolecular cyclization, which imparts a degree of rigidity to the ligand. nih.gov The resulting polydentate Schiff bases are significant in the field of coordination chemistry for their ability to form stable complexes with various metal ions, leading to materials with interesting magnetic, catalytic, or optical properties.

The carbaldehyde functionality readily reacts with hydrazine (B178648) and its derivatives to yield hydrazones. These compounds are characterized by the R₂C=NNR₂ functional group and serve as valuable intermediates in organic synthesis and as ligands in coordination chemistry.

####### 3.1.1.2.1. Monohydrazone Synthesis

The synthesis of the monohydrazone of this compound is achieved by reacting the aldehyde with hydrazine hydrate (B1144303). The reaction is typically carried out in ethanol (B145695) with a catalytic amount of acetic acid under reflux conditions. This straightforward condensation yields this compound hydrazone. The product can be purified by recrystallization from a suitable solvent like ethanol.

Further reaction of the synthesized hydrazone with an additional equivalent of the parent aldehyde can lead to the formation of the corresponding azine, 1,2-bis[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]hydrazine.

Table 2: Synthesis and Properties of this compound Hydrazone

| Reactant A | Reactant B | Product Name | Formula | Yield | Melting Point |

|---|

An exploration into the chemical reactivity and derivatization of this compound reveals a versatile scaffold for synthetic organic chemistry. The aldehyde functional group, positioned on the stable triazole ring, serves as a key site for a variety of chemical transformations. These reactions include condensations, nucleophilic additions, and redox manipulations, enabling the synthesis of a diverse range of more complex molecular architectures.

1 Chemical Reactivity and Derivatization Strategies

The reactivity of this compound is dominated by the chemistry of its formyl group. This aldehyde undergoes reactions typical of aromatic aldehydes, yet its reactivity is modulated by the electronic properties of the 2-phenyl-2H-1,2,3-triazolyl moiety.

2 Condensation Reactions

The formyl group of this compound readily participates in condensation reactions with hydrazine derivatives to form symmetrical azines, also known as bis-hydrazones. A notable example is the synthesis of 1,2-Bis[(2-phenyl-2H-1,2,3-triazol-4-yl)]methylene hydrazine. scirp.org This reaction proceeds in a two-step sequence. First, the parent aldehyde reacts with hydrazine hydrate to yield the corresponding 4-carboxaldehyde-4-hydrazone. scirp.org Subsequently, this hydrazone intermediate is treated with a second equivalent of this compound. The mixture is boiled under reflux for three hours, leading to the formation of the symmetrical bis-condensation product. scirp.org The resulting solid product can be isolated by filtration and purified through recrystallization from ethanol. scirp.org

Table 1: Synthesis and Properties of 1,2-Bis[(2-phenyl-2H-1,2,3-triazol-4-yl)]methylene hydrazine

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | This compound-4-hydrazone | scirp.org |

| Reactant 2 | This compound | scirp.org |

| Reaction Time | 3 hours (reflux) | scirp.org |

| Yield | 60% | scirp.org |

| Melting Point | 218-220 °C | scirp.org |

| Appearance | Colorless needles | scirp.org |

2 Nucleophilic Additions and Substitutions

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

1 Grignard Reagent Addition

The addition of Grignard reagents to the carbonyl group of this compound is a classic method for forming secondary alcohols. This reaction exemplifies the aldehyde's utility in carbon chain extension. unm.edu The nucleophilic alkyl or aryl group from the organomagnesium halide attacks the carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the corresponding secondary carbinol. This transformation is a key step in building more complex molecular frameworks based on the triazole scaffold. unm.edufrontiersin.orgnih.gov

Hydrazone and Azine Formation

2 Aldol-Type Condensations (e.g., with Acetone)

The aldehyde functionality readily undergoes base-catalyzed aldol-type condensations with enolizable ketones such as acetone (B3395972). unm.edumagritek.com In this reaction, a base abstracts an acidic α-proton from acetone to generate an enolate nucleophile. researchgate.net This enolate then attacks the carbonyl carbon of this compound. unm.edu The initial β-hydroxy ketone adduct can subsequently undergo dehydration, often spontaneously or upon heating, to yield a stable α,β-unsaturated ketone. magritek.com When two equivalents of the aldehyde are reacted with one equivalent of acetone, a double condensation can occur, leading to the formation of a symmetrical dienone. scribd.com

Chemical Reactivity and Derivatization Strategies

3 Oxidation and Reduction Pathways of the Formyl Group

The aldehyde group exists in an intermediate oxidation state, allowing for both selective oxidation to a carboxylic acid and reduction to a primary alcohol.

1 Selective Oxidation to Carboxylic Acid Derivatives

The formyl group of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde can be selectively oxidized to the corresponding carboxylic acid, 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid. unm.edu This transformation is a fundamental reaction that converts the aldehyde into a valuable synthetic intermediate for the preparation of esters, amides, and other acid derivatives. unm.edu The resulting carboxylic acid derivatives are of significant interest, with studies exploring their potential as bioactive agents, such as xanthine (B1682287) oxidase inhibitors. researchgate.net

2 Reductive Transformations to Carbinols (e.g., Crossed Cannizzaro Reaction)

In the absence of α-hydrogens, this compound can undergo disproportionation reactions like the Cannizzaro reaction in the presence of a strong base. unm.edubeilstein-journals.org A more synthetically useful variant is the crossed Cannizzaro reaction, where it is treated with a more reactive aldehyde, typically formaldehyde (B43269), in a concentrated base. adichemistry.comnih.gov In this process, the this compound is preferentially reduced to the corresponding primary alcohol, 2-phenyl-2H-1,2,3-triazol-4-yl-carbinol, while formaldehyde is oxidized to formate. unm.edupharmaguideline.com This method provides a reliable pathway for the selective reduction of the triazole aldehyde to its carbinol derivative. unm.edu

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1,2-Bis[(2-phenyl-2H-1,2,3-triazol-4-yl)]methylene hydrazine (B178648) |

| Acetone (B3395972) |

| 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid |

| 2-phenyl-2H-1,2,3-triazol-4-yl-carbinol |

| Hydrazine hydrate (B1144303) |

Perkin Reaction

The Perkin reaction is an organic reaction that yields an α,β-unsaturated aromatic acid from the condensation of an aromatic aldehyde and an acid anhydride, facilitated by an alkali salt of the acid acting as a base catalyst. byjus.comlongdom.orgwikipedia.org While specific documented examples detailing the Perkin reaction with this compound are not extensively detailed in the reviewed literature, the reaction is a typical transformation for aromatic aldehydes of this class. unm.edu

The expected reaction would involve the condensation of this compound with an aliphatic acid anhydride, such as acetic anhydride, in the presence of its corresponding alkali salt, like sodium acetate. byjus.comwikipedia.org The mechanism proceeds via the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the triazole aldehyde. byjus.comslideshare.net Subsequent elimination and hydrolysis steps yield the corresponding α,β-unsaturated carboxylic acid, in this case, a derivative of cinnamic acid. longdom.org

Table 1: Expected Reactants and Product for the Perkin Reaction

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

|---|

Annulation and Cyclization Reactions to Construct New Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through annulation and cyclization reactions. Its aldehyde group readily participates in condensations with various nucleophiles, leading to intermediates that can undergo subsequent intramolecular cyclization to afford bicyclic and polycyclic structures. scirp.orgscirp.org

Reactions with Active Methylene (B1212753) Compounds (e.g., Malononitrile)

The reaction of this compound with compounds containing an active methylene group, such as malononitrile (B47326), is a key strategy for extending the carbon framework and introducing functionalities suitable for subsequent cyclizations. scirp.orgresearchgate.net This transformation is a Knoevenagel-type condensation, where the aldehyde reacts with the active methylene compound in the presence of a basic catalyst. scirp.org

The condensation of this compound with malononitrile proceeds efficiently in the presence of a base like triethylamine (B128534) or piperidine (B6355638) to yield 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile. scirp.orgresearchgate.net This intermediate, a triazolomalononitrile derivative, is a stable, crystalline solid. scirp.org The reaction is typically carried out by heating the reactants under reflux in ethanol (B145695). scirp.org

Table 2: Synthesis of 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Product Melting Point |

|---|---|---|---|---|---|---|

| This compound | Malononitrile | Triethylamine | Absolute Ethanol | Reflux, 2 hours | 71% | 133-134°C |

Data sourced from El Sekily, M., et al. (2017). scirp.org

The structure of the resulting ethylenic product is confirmed through spectroscopic methods, including IR spectroscopy, which shows a characteristic nitrile (C≡N) stretching frequency around 2233 cm⁻¹, and NMR spectroscopy. scirp.org

The triazolomalononitrile intermediate is a versatile precursor for synthesizing a variety of fused heterocyclic systems. scirp.orgresearchgate.net The presence of the electron-withdrawing nitrile groups and the conjugated double bond activates the molecule for nucleophilic attack, leading to cyclization. scirp.org

Treatment of the triazolomalononitrile intermediate with hydrazine hydrate in the presence of a piperidine catalyst leads to the formation of a fused pyrazole (B372694) ring system. scirp.orgscirp.orgresearchgate.net The reaction proceeds via nucleophilic addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization involving one of the nitrile groups. researchgate.net This annulation results in the synthesis of 3-amino-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile. scirp.orgscirp.orgresearchgate.net

Table 3: Cyclization to Fused Pyrazole Derivative

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile | Hydrazine Hydrate | Piperidine | Reflux, 2 hours | 3-amino-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile |

Data sourced from El Sekily, M., et al. (2017). scirp.orgscirp.orgresearchgate.net

Similarly, the reaction of the triazolomalononitrile intermediate with hydroxylamine (B1172632) hydrochloride yields a fused isoxazole (B147169) derivative. scirp.orgscirp.orgresearchgate.net This reaction also proceeds under basic conditions, typically with piperidine as the catalyst, and involves the nucleophilic addition of hydroxylamine followed by intramolecular cyclization. scirp.orgresearchgate.net The product of this reaction is 5-amino-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2,3-dihydroisoxazole-4-carbonitrile. scirp.orgscirp.orgresearchgate.net

Table 4: Cyclization to Fused Isoxazole Derivative

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile | Hydroxylamine Hydrochloride | Piperidine | Reflux, 2 hours | 5-amino-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2,3-dihydroisoxazole-4-carbonitrile |

Data sourced from El Sekily, M., et al. (2017). scirp.orgscirp.orgresearchgate.net

Subsequent Cyclizations to Fused Heterocycles

Imidazolidine (B613845) Ring Construction

The aldehyde functionality of this compound allows for the direct construction of imidazolidine rings through condensation with diamines. unm.edu This reaction is a classical method for the formation of the five-membered, saturated imidazolidine heterocycle. The reaction proceeds by the formation of a di-imine intermediate from the aldehyde and a 1,2-diamine, such as ethylenediamine (B42938), which then cyclizes to form the imidazolidine ring.

Imidazoline (B1206853) Ring Construction

The synthesis of imidazoline rings from this compound typically involves a two-step process. unm.edu First, the aldehyde is oxidized to the corresponding carboxylic acid, 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. unm.edu This carboxylic acid can then undergo condensation with a diamine to yield an imidazoline. unm.edu This cyclocondensation reaction is a common strategy for the formation of the unsaturated imidazoline ring system. General synthetic methods have shown that aldehydes can react with ethylenediamine under various conditions to produce 2-imidazolines in good yields. organic-chemistry.org

Transformations Involving the Triazole Ring or Phenyl Substituent

While many derivatization strategies focus on the aldehyde group, the triazole ring and its phenyl substituent can also be involved in chemical transformations, particularly in the generation of reactive intermediates.

Generation of Reactive Intermediates (e.g., Nitrenes from Diazo Compounds)

The generation of highly reactive nitrene intermediates from derivatives of this compound represents a potential, though less explored, avenue for further functionalization. Nitrenes are nitrogen analogs of carbenes and can be generated from the thermolysis or photolysis of azides with the expulsion of nitrogen gas. wikipedia.org This is analogous to the formation of carbenes from diazo compounds. wikipedia.org

While direct generation from a diazo derivative of the title compound is not extensively documented, the Wolff rearrangement of α-diazoketones to form ketenes is a well-established reaction that proceeds through a carbene-like intermediate. A related process, the Wolff cyclocondensation of α-diazoketones with amines, provides a route to functionalized 1,2,3-triazoles. researchgate.net This suggests that a diazo compound derived from this compound could potentially serve as a precursor to a nitrene or a related reactive species, enabling C-H insertion or cycloaddition reactions.

Covalent Conjugation with Carbohydrate Structures

The aldehyde functionality at the C4 position of the 2-phenyl-2H-1,2,3-triazole ring serves as a versatile anchor point for the covalent attachment of various biomolecules, including carbohydrate structures. This derivatization strategy allows for the creation of novel glycoconjugates, which merge the structural features of the triazole core with the biological significance of sugars. The primary and most direct method for achieving this conjugation is through the reaction of the aldehyde group with an amino-functionalized carbohydrate.

The most common reaction pathway for this conjugation is the formation of a Schiff base (an imine) through the condensation of the aldehyde group of this compound with a primary amine on a sugar molecule. This reaction is a well-established method for bioconjugation. Naturally occurring polysaccharides like chitosan (B1678972), which is composed of β-(1→4)-linked D-glucosamine units, present readily available primary amine groups and are often used for this purpose. nih.govacs.org The reaction involves a nucleophilic attack of the amino group from the carbohydrate on the electrophilic carbonyl carbon of the triazole aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the imine.

This Schiff base linkage can be subsequently reduced to form a stable secondary amine bond. This two-step process, known as reductive amination, provides a robust and stable covalent link between the triazole and the carbohydrate moiety.

Detailed research into the conjugation of various heterocyclic aldehydes with chitosan demonstrates the feasibility and general conditions for such reactions. nih.govresearchgate.netresearchgate.net While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the underlying chemical principles are directly applicable. The reaction typically proceeds under mild acidic conditions, which are necessary to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon without fully protonating the amine.

The general scheme for the covalent conjugation of this compound with an amino-containing carbohydrate like chitosan can be represented as follows:

Step 1: Schiff Base Formation The primary amine groups on the chitosan polymer react with the aldehyde group of the triazole derivative to form an imine linkage.

Step 2: Reductive Amination (Optional but common for stabilization) The resulting Schiff base is then reduced, typically using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield a stable secondary amine linkage.

The table below outlines the key reactants and the resulting covalent bond formed in this common conjugation strategy.

| Reactant 1 | Functional Group | Reactant 2 | Functional Group | Resulting Covalent Bond | Product Class |

| This compound | Aldehyde (-CHO) | Amino-carbohydrate (e.g., Chitosan) | Primary Amine (-NH₂) | Imine (-CH=N-) | Schiff Base Glycoconjugate |

| Schiff Base Glycoconjugate | Imine (-CH=N-) | Reducing Agent (e.g., NaBH₄) | - | Secondary Amine (-CH₂-NH-) | Amino Glycoconjugate |

This strategy effectively creates "glycohybrids," molecules that can be explored for various applications by combining the properties of both the heterocyclic triazole system and the carbohydrate. nih.govjove.com The choice of carbohydrate, reaction conditions, and whether the final product is the imine or the reduced amine can be tailored to achieve the desired properties of the final conjugate.

Structural Characterization and Conformational Analysis

Crystallographic Investigations

Single crystal X-ray diffraction analysis has been instrumental in determining the precise solid-state structure of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde. The compound crystallizes in the monoclinic space group P21/c. researchgate.net The analysis reveals a relatively planar molecular conformation, which is a key structural feature. The dihedral angle, which measures the twist between the planes of the triazole and phenyl rings, is exceptionally small at just 2.44(7)°. researchgate.net This near-coplanarity indicates significant electronic conjugation between the two aromatic systems. The crystal packing is stabilized by a combination of classical and non-classical interactions, including O–H···O hydrogen bonds, weaker C–H···π(triazolyl) interactions, and π(phenyl)···π(triazolyl) stacking, which collectively generate a chevron-type arrangement in the crystal lattice. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.4130(5) |

| b (Å) | 4.80280(10) |

| c (Å) | 15.5916(11) |

| β (°) | 103.373(7) |

| Z (Molecules per unit cell) | 4 |

| Dihedral Angle (Triazole/Phenyl) | 2.44(7)° |

The structural features of compounds derived from this compound have also been characterized, providing a comparative understanding of how functional group modifications influence molecular conformation and crystal packing. Key derivatives studied include (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate, (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, and 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. researchgate.netresearchgate.net

The derivatives exhibit varied conformations. (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, similar to the parent aldehyde, maintains a relatively flat structure with a small dihedral angle of 14.02(10)° between its triazole and fluorophenyl rings. researchgate.net Likewise, 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid shows a near-planar geometry, with a dihedral angle of just 4.72(6)° between the triazole and phenyl rings. researchgate.net

| Compound | Dihedral Angle (Triazole/Phenyl Rings) | Reference |

|---|---|---|

| This compound | 2.44(7)° | researchgate.net |

| 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | 4.72(6)° | researchgate.net |

| (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate | 6.52(4)° | researchgate.net |

| (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol | 14.02(10)° | researchgate.net |

The supramolecular assembly of these derivatives is directed by a network of specific intermolecular interactions.

The nature of hydrogen bonding varies significantly with the functional groups present in the derivatives. In the crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, classical O—H⋯O hydrogen bonds between the carboxylic acid groups are dominant. researchgate.net These interactions form characteristic inversion dimers, which are a common and robust supramolecular synthon in carboxylic acids. researchgate.net

For (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate, the packing is influenced by weaker, non-classical C–H···N hydrogen bonds. researchgate.net In the case of (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, the intermolecular forces include C–H···O interactions that generate a sheet-like arrangement of molecules. researchgate.net

Crystallographic Analysis of Derived Compounds

Supramolecular Self-Assembly and Packing Motifs

The supramolecular architecture of this compound is fundamentally influenced by its molecular geometry. The compound exhibits a notably near-planar conformation, with a minimal dihedral angle of just 2.44(7)° between the planes of the triazole and phenyl rings. researchgate.net This planarity is a critical factor that facilitates efficient crystal packing and the formation of extended supramolecular assemblies.

Crystallographic studies have revealed that this compound crystallizes in the monoclinic space group P21/c. researchgate.net The stability of the crystal lattice is not governed by a single dominant force but rather by a combination of several weaker intermolecular interactions. These include C–H···O and C–H···N hydrogen bonds, which play a significant role in the organizational structure.

Furthermore, the arrangement is reinforced by π-π stacking interactions that occur between the electron-rich triazole and phenyl rings of adjacent molecules. The interplay of these hydrogen bonds and π-π stacking forces results in the formation of a distinctive chevron-type (herringbone) packing motif within the crystal structure. researchgate.net This efficient packing, facilitated by the molecule's planarity, is a key aspect of its solid-state chemistry.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial data for structural assignment and functional group identification.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR spectroscopy is a powerful method for identifying the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides distinct signals that confirm its structure. nih.gov

The most downfield signal is a sharp singlet observed at approximately 10.22 ppm, which is characteristic of the aldehyde proton (-CHO). nih.gov Another singlet appears around 8.27 ppm, corresponding to the C5 proton of the 1,2,3-triazole ring. nih.gov The protons of the phenyl group exhibit a more complex pattern. The two ortho protons appear as a doublet at about 8.14 ppm, while the two meta protons and the single para proton resonate as triplets at approximately 7.54 ppm and 7.45 ppm, respectively. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 10.22 | Singlet | N/A |

| Triazole (C5-H) | 8.27 | Singlet | N/A |

| Phenyl (ortho-H) | 8.14 | Doublet | 8.0 |

| Phenyl (meta-H) | 7.54 | Triplet | 8.0 |

| Phenyl (para-H) | 7.45 | Triplet | 8.0 |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum confirms the presence of the triazole and phenyl rings, as well as the aldehyde functional group. The aldehyde carbonyl carbon (C=O) typically gives a signal in the downfield region of the spectrum. The carbons of the triazole ring generally resonate in the range of 120-150 ppm.

Utility of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that are key to its identification.

A very prominent and strong absorption band is typically observed around 1700 cm⁻¹. This band is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. The presence of the 1,2,3-triazole ring is confirmed by a series of vibrations that usually appear in the 1450–1600 cm⁻¹ region of the spectrum. Additional bands corresponding to C-H stretching of the aromatic rings and the aldehyde are also present.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | ~1700 | Strong |

| Triazole Ring | Ring Vibrations | ~1450-1600 | Medium-Weak |

| Aromatic C-H | Stretching | ~3000-3100 | Medium-Weak |

| Aldehyde C-H | Stretching | ~2700-2900 | Weak |

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Intermediate in Heterocyclic Synthesis

The reactivity of the aldehyde group, combined with the stable 1,2,3-triazole core, makes 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde an ideal starting material for constructing a variety of heterocyclic compounds. It serves as a key intermediate that can be elaborated into more complex molecular frameworks.

Precursor to Structurally Diverse Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a broad spectrum of structurally diverse heterocyclic compounds. Through condensation and cycloaddition reactions, its aldehyde functionality provides a gateway to numerous ring systems.

Research has demonstrated that the reaction of this compound with active methylene (B1212753) compounds, such as malononitrile (B47326), yields a highly reactive intermediate, 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile. scirp.orgscirp.org This intermediate can then be treated with various reagents to produce a wide range of fused and decorated heterocycles. scirp.orgresearchgate.net

For example, its reaction with:

Hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole (B372694) derivatives, specifically 3-amino-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile. scirp.org

Hydroxylamine (B1172632) results in isoxazole (B147169) derivatives like 5-amino-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2,3-dihydroisoxazole-4-carbonitrile. scirp.org

Thiourea (B124793) produces thiazine (B8601807) compounds such as 2,4-diamino-6-(2-phenyl-2H-1,2,3-triazol-4-yl)-6H-1,3-thiazine-5-carbonitrile. scirp.org

Ethanolamine yields nicotinonitrile derivatives. scirp.orgresearchgate.net

Cyclopentanone affords cyclopenta[b]pyran (B14749333) structures. scirp.orgscirp.org

These transformations highlight the compound's utility in generating a library of novel heterocyclic molecules from a single, readily accessible starting material. scirp.org

| Reactant with Malononitrile Intermediate | Resulting Heterocyclic Compound Class | Specific Compound Formed | Reference |

|---|---|---|---|

| Hydrazine hydrate | Pyrazole | 3-amino-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile | scirp.org |

| Hydroxylamine | Isoxazole | 5-amino-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2,3-dihydroisoxazole-4-carbonitrile | scirp.org |

| Thiourea | Thiazine | 2,4-diamino-6-(2-phenyl-2H-1,2,3-triazol-4-yl)-6H-1,3-thiazine-5-carbonitrile | scirp.org |

| Ethanolamine | Nicotinonitrile (Pyridine) | 2-amino-4-(2-phenyl-2H-1,2,3-triazol-4-yl)nicotinonitrile | scirp.orgresearchgate.net |

| Thiosemicarbazide | Thiazine | 4-amino-2-hydrazinyl-6-(2-phnyl-2H-1,2,3-triazol-4-yl)-6H-1,3-thiazine-carbonitrile | scirp.org |

| Cyclopentanone | Cyclopenta[b]pyran | 2-amino-4-(2-phenyl-2H-1,2,3-triazol-4-yl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile | scirp.orgscirp.org |

Building Block for Multifunctional Scaffolds

Beyond the synthesis of individual heterocyclic rings, this compound serves as a foundational building block for creating larger, multifunctional molecular scaffolds. These scaffolds can incorporate multiple triazole units or combine the triazole ring with other pharmacologically relevant heterocycles. The resulting structures are of significant interest in medicinal chemistry and materials science. nih.gov

An example is the reaction of the carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone can then react with a second molecule of the parent aldehyde to create 1,2-bis[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]hydrazine. scirp.org This symmetrical molecule contains two triazole-phenyl units linked by a central azine bridge, forming a scaffold that could be used in the development of binucleating ligands or other complex materials. scirp.org The ability to construct such elaborate and functionalized molecules underscores the compound's importance as a versatile building block.

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating sites for metal ions. The strategic placement of the aldehyde group at the 4-position allows for the straightforward synthesis of elaborate ligands, which can then be used to form metal complexes with specific geometries and catalytic or biological activities. nih.govbiointerfaceresearch.com

Development of Schiff Base Ligands

A primary application of this compound in ligand design is its use in the synthesis of Schiff bases. Schiff bases, or imines, are formed by the condensation of an aldehyde with a primary amine. The resulting C=N (azomethine) bond and the nitrogen atoms of the triazole ring can act in concert to chelate metal ions. oncologyradiotherapy.comnih.gov

The reaction of this compound with various amines (e.g., hydrazine, substituted anilines, or diamines) leads to a diverse family of Schiff base ligands. For instance, its reaction with hydrazine hydrate produces this compound hydrazone. scirp.org These ligands are valuable in coordination chemistry because their electronic and steric properties can be easily tuned by changing the amine component, which in turn influences the properties of the resulting metal complexes. oncologyradiotherapy.com

Use in Asymmetric Catalysis (e.g., as Copper(II) Ligands)

Triazole-containing ligands, including those derived from Schiff bases, are widely employed in catalysis. Copper(II) complexes, in particular, have been studied for their catalytic activity in various organic transformations, such as oxidation and cyclopropanation reactions. rsc.orgnih.gov

While specific studies on the asymmetric catalytic use of Schiff bases from this compound are emerging, the principle is well-established with related triazole derivatives. nih.gov By synthesizing a chiral Schiff base ligand—for instance, by reacting the aldehyde with a chiral amine—and coordinating it to a copper(II) center, it is possible to create a chiral environment around the metal. This chiral catalyst can then direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The versatility of the triazole-aldehyde scaffold makes it a promising candidate for developing new, efficient catalysts for asymmetric synthesis. nih.gov

Creation of Binucleating Ligand Systems

Binucleating ligands are molecules capable of binding two metal ions in close proximity. The resulting bimetallic complexes often exhibit unique magnetic, electronic, and catalytic properties compared to their mononuclear counterparts. nih.gov this compound is an excellent starting point for designing such ligands.

As previously mentioned, the reaction of the aldehyde with hydrazine can be controlled to produce 1,2-bis[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]hydrazine. scirp.org This molecule possesses two distinct chelating sites, one at each end, each comprising a triazole ring and an imine nitrogen. This arrangement is ideal for binding two separate metal ions, such as copper(II), forming a binuclear complex. nih.govscispace.com The distance and orientation between the metal centers can be controlled by the nature of the linker (in this case, the N-N bond of the hydrazine), allowing for the rational design of bimetallic complexes with tailored properties for applications in catalysis or materials science.

Utilization in Chemical Biology Research and Molecular Probe Development

The unique structural and chemical properties of the this compound scaffold, characterized by the stable triazole ring and the reactive aldehyde group, make it a valuable building block in chemical biology. Its utility extends to the development of sophisticated molecular probes designed to investigate complex biological systems. The triazole core offers metabolic stability and acts as a rigid linker capable of participating in hydrogen bonding and dipole-dipole interactions, while the aldehyde function provides a reactive handle for conjugation to biomolecules. nih.gov

The aldehyde functionality of triazole-4-carbaldehydes is particularly suited for the site-specific modification of proteins and peptides. nih.gov Research has demonstrated that 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives can selectively react with the N-terminal α-amino group of proteins under mild, biocompatible conditions to form a stable imidazolidinone ring. researchgate.netiris-biotech.de This highly specific conjugation method allows for the attachment of various functional molecules, including biotin (B1667282), to proteins with high efficiency. nih.govresearchgate.net

By leveraging this chemistry, this compound serves as an excellent scaffold for creating biotin-containing molecular probes. These probes are instrumental in studying protein-protein interactions, identifying binding partners, and elucidating biological pathways through techniques such as affinity purification, Western blotting, and enzyme-linked immunosorbent assays (ELISA). The phenyl group on the triazole can be further modified to fine-tune the probe's properties, such as solubility or cell permeability, without interfering with the biotin tag's function. The stable linkage ensures that the biotin tag remains attached to the protein of interest throughout the experimental process. nih.gov

The general strategy involves synthesizing a derivative of this compound that is linked to a biotin molecule. This bifunctional reagent can then be used to label a specific protein at its N-terminus, enabling its subsequent detection or isolation.

Table 1: Conceptual Applications of Biotinylated this compound Analogs

| Application Area | Probe Functionality | Research Goal |

| Pull-Down Assays | Covalently attaches biotin to a target protein via N-terminal modification. | Isolate and identify unknown binding partners of the target protein. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Acts as a reporter tag for detecting a protein of interest. | Quantify the presence of a target protein in a complex biological sample. |

| Protein Localization Studies | Enables visualization of protein location using streptavidin-conjugated fluorophores. | Determine the subcellular localization and trafficking of a target protein. |

| Affinity Chromatography | Immobilizes a target protein onto a streptavidin-coated solid support. | Purify the target protein from a heterogeneous mixture. |

This table illustrates the potential applications based on established methodologies for N-terminal protein modification using triazole-4-carbaldehyde derivatives.

The this compound framework is a versatile platform for ligand development and structure-activity relationship (SAR) studies. nih.govpensoft.net The aromatic nature of both the phenyl and triazole rings allows for systematic modification of substituents to probe their effects on molecular properties and biological activity. nih.gov By introducing various functional groups at different positions on the phenyl ring, researchers can modulate electronic properties, steric hindrance, lipophilicity, and hydrogen bonding capacity. These modifications directly influence how the ligand interacts with its biological target, such as an enzyme active site or a receptor binding pocket. nih.gov

For example, studies on related 1,2,3-triazole derivatives have shown that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter their potency as enzyme inhibitors or receptor antagonists. nih.gov Molecular docking studies on 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which mimic steroid structures, revealed that halogen substituents on the phenyl rings could modulate the binding affinity to various hormone-related enzymes and receptors. nih.gov

In one study, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde itself was identified as a potent α-glycosidase inhibitor, exhibiting significantly greater activity than its related analogues. researchgate.net The nearly co-planar arrangement between the phenyl and triazole rings in this compound was suggested to be a key factor in its enhanced activity. researchgate.net Further investigation into a series of these analogues, where substituents are systematically varied, can provide crucial insights for rational drug design.

Table 2: Influence of Phenyl Ring Substitution on the α-Glycosidase Inhibitory Activity of 2-Aryl-2H-1,2,3-triazole Analogs

| Compound | Core Structure | Key Substituent(s) | Target | Reported Activity / Property |

| Analog A | 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde | None (Phenyl) | α-Glycosidase | High inhibitory activity. researchgate.net |

| Analog B | (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol | 4-Fluoro on Phenyl, Aldehyde reduced to Alcohol | α-Glycosidase | Mild inhibitory activity. researchgate.net |

| Analog C | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate | Isomer (1-Phenyl), Aldehyde reduced and esterified | α-Glycosidase | Mild inhibitory activity. researchgate.net |

This table presents a comparative analysis based on published data for 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and its close structural analogs, highlighting how changes in substitution and isomeric form affect biological activity. researchgate.net

This systematic approach allows for the development of highly potent and selective ligands for a wide range of biological targets, demonstrating the compound's significant role in modern medicinal chemistry and ligand development. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are instrumental in understanding the reactivity and reaction pathways of molecules. These studies can predict the most likely sites for chemical attack and the energy barriers associated with chemical transformations.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict a variety of molecular properties, including reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the nucleophilic and electrophilic centers within a molecule.

For 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde, DFT calculations can be employed to map its frontier molecular orbitals. Such analyses predict that the aldehyde carbon is a primary electrophilic site, with a relatively low-lying LUMO energy, making it susceptible to nucleophilic attack. This theoretical finding is consistent with the observed reactivity of aldehydes in general. While detailed DFT studies elucidating specific reaction pathways of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to model its reactions, such as condensations with amines or oxidation to the corresponding carboxylic acid.

| Computational Method | Application | Predicted Reactive Site | Key Finding |

|---|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbital Analysis | Aldehyde Carbon | Low LUMO energy suggests high reactivity towards nucleophiles. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent electrophilic or hydrogen bond donor sites.

For this compound, an MEP map would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group, highlighting its propensity to accept hydrogen bonds. The nitrogen atoms of the triazole ring would also exhibit negative potential. In contrast, the hydrogen atom of the aldehyde group and the hydrogen atoms of the phenyl ring would show positive electrostatic potential. This information is crucial for understanding and predicting the non-covalent interactions that govern the molecule's behavior in biological systems and in crystal packing.

Computational Conformational Analysis and Intermolecular Interaction Modeling

The three-dimensional shape of a molecule and how it interacts with its neighbors are critical determinants of its physical and biological properties. Computational methods allow for the exploration of a molecule's conformational landscape and the nature of its intermolecular interactions.

While X-ray crystallography provides a snapshot of a molecule's conformation in the solid state, computational conformational analysis explores the full range of shapes a molecule can adopt in different environments. This is achieved through techniques like energy minimization and conformational sampling. Energy minimization algorithms find the lowest energy conformation of a molecule, while conformational sampling methods, such as molecular dynamics simulations, explore the potential energy surface to identify all stable conformers.

The crystal structure of this compound reveals a nearly planar geometry, with a very small dihedral angle between the triazole and phenyl rings. researchgate.net This planarity is likely a low-energy conformation. Computational energy minimization studies could confirm if this planar structure is indeed the global energy minimum in the gas phase or in solution. Furthermore, conformational sampling could reveal other accessible conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility.

The way molecules arrange themselves in the solid state is governed by a delicate balance of intermolecular forces, including hydrogen bonds and π-π stacking interactions. Computational models can be used to quantify the strength and geometry of these interactions.

In the crystal structure of this compound, intermolecular interactions play a key role in stabilizing the crystal lattice. researchgate.net These include classical hydrogen bonds and weaker C—H···π and π-π stacking interactions. researchgate.net Specifically, the molecules form a chevron-type arrangement stabilized by these forces. researchgate.net The near-planar structure of the molecule facilitates effective π-π stacking between the phenyl and triazole rings of adjacent molecules. researchgate.net

Molecular docking simulations are a computational technique used to predict how a small molecule binds to a larger molecule, such as a protein. These simulations can provide valuable insights into the intermolecular interactions that drive molecular recognition. For instance, docking studies of this compound with the enzyme α-glycosidase can predict specific hydrogen bonding interactions with amino acid residues in the active site, helping to explain its inhibitory activity.

| Interaction Type | Description | Significance in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Observed in the crystal structure, contributing to the stability of the solid-state arrangement. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The planar geometry of the molecule facilitates strong π-π stacking interactions between the phenyl and triazole rings in the crystal lattice. researchgate.net |

Q & A

Q. What are the established synthetic routes for 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde?

The compound is synthesized via multistep organic transformations. A classical route involves:

- Hydrolysis of sucrose to glucose and fructose.

- Conversion to D-glucose phenylosotriazole (I) via phenylhydrazine reaction.

- Oxidation of (I) using hot aqueous CuSO₄ to form D-glucose phenylosazone (II).

- Final oxidation of (II) with sodium peroxide to yield the aldehyde (III) . Alternative methods include condensation reactions with aldehydes and amines under reflux conditions in ethanol, as seen in Schiff base ligand synthesis .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- X-ray crystallography : Structures are refined using SHELXL (SHELX suite) to resolve hydrogen bonding patterns (e.g., O–H⋯N interactions) and supramolecular chain formation. Data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1417606–1417607 .

- Spectroscopy : IR and NMR confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and reaction progress .

Q. What are the typical reactions of the aldehyde group in this compound?

The aldehyde undergoes:

- Schiff base formation : Condensation with amines (e.g., 2-aminoethanol) under reflux in methanol to form imine ligands .

- Grignard reactions : Formation of alcohols via nucleophilic addition .

- Perkin reactions : Synthesis of α,β-unsaturated carboxylic acids .

Advanced Research Questions

Q. How do reaction conditions influence synthesis yield and byproduct formation?

- Oxidation optimization : Sodium peroxide oxidation (classical method) may produce side products like 2-phenyl-2,1,3-triazole-4-ethanol via Cannizzaro reactions. Modern methods using milder oxidants (e.g., H₂O₂/Cu catalysts) improve selectivity .

- Temperature control : Low temperatures suppress ring-degenerate rearrangements in 1-substituted derivatives, stabilizing the desired product .

Q. What strategies resolve contradictions in crystallographic data from different studies?

- Software cross-validation : Use SHELXL for refinement and ORTEP-III for graphical representation to ensure consistency in hydrogen bond metrics (e.g., D–H⋯A angles) .

- Data deposition : Cross-reference CCDC entries (e.g., 1417606) to reconcile intermolecular interaction discrepancies (e.g., C–H⋯O vs. O–H⋯N bonds) .

Q. How do substituent effects impact ring-degenerate rearrangements in derivatives?

- Electron-withdrawing groups (e.g., nitro) slow rearrangement kinetics at room temperature, while electron-rich substituents stabilize the triazole core. Experimental validation involves monitoring product mixtures via HPLC and comparing with Table 2 in Fletcher et al. (2024) .

Q. What methodologies assess its bioactivity, such as α-glycosidase inhibition?

- Enzyme assays : Measure IC₅₀ values using p-nitrophenyl glycosides as substrates. Compound 2b (derivative) shows enhanced activity due to O–H⋯O hydrogen bonds enhancing target binding .

- MIC/MFC assays : For antifungal activity, derivatives are tested against Candida albicans via broth microdilution, with MICs ranging 20–330 µg/mL .

Q. How to design Schiff base ligands using this compound for coordination chemistry?

- Ligand synthesis : Reflux this compound with amino alcohols (e.g., 2-aminoethanol) in methanol. The resulting Schiff base (e.g., 2-[(E)-(2-phenyltriazol-4-yl)methyleneamino]ethanol) acts as an N3O tetradentate ligand, validated by single-crystal XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.